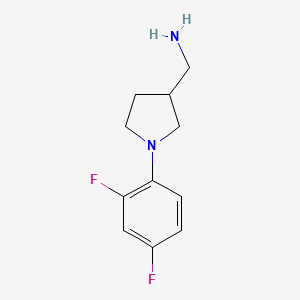(1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine
CAS No.: 1017428-61-3
Cat. No.: VC8191585
Molecular Formula: C11H14F2N2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1017428-61-3 |
|---|---|
| Molecular Formula | C11H14F2N2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | [1-(2,4-difluorophenyl)pyrrolidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C11H14F2N2/c12-9-1-2-11(10(13)5-9)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2 |
| Standard InChI Key | NRJLPUYDGBNNEN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CN)C2=C(C=C(C=C2)F)F |
| Canonical SMILES | C1CN(CC1CN)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine (IUPAC name: [1-(2,4-difluorophenyl)pyrrolidin-3-yl]methanamine) is a secondary amine with a molecular formula of and a molecular weight of 212.24 g/mol . Its structure comprises a pyrrolidine ring substituted at the 1-position with a 2,4-difluorophenyl group and at the 3-position with a methanamine moiety. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring introduces steric and electronic effects that influence its interactions with biological targets.
Key Structural Attributes:
-
Pyrrolidine Ring: Confers conformational flexibility, enabling adaptive binding to enzyme active sites or receptors .
-
Difluorophenyl Group: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
-
Methanamine Substituent: Provides a primary amine functional group for hydrogen bonding or salt bridge formation in target interactions .
The compound’s SMILES notation (C1CN(CC1CN)C2=C(C=C(C=C2)F)F) and InChI key (NRJLPUYDGBNNEN-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .
Synthetic Routes and Optimization
Proposed Synthesis Pathways
While direct synthetic protocols for (1-(2,4-difluorophenyl)pyrrolidin-3-yl)methanamine are sparsely documented, analogous compounds suggest plausible routes. A common strategy involves:
-
Pyrrolidine Functionalization: Reacting pyrrolidine with 2,4-difluorophenylboronic acid via a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the aryl group .
-
Amine Derivatization: Subsequent reductive amination or nucleophilic substitution to install the methanamine group at the 3-position .
Example Reaction Conditions:
-
Coupling Step: Pd(PPh) catalyst, KCO base, toluene/water solvent, 80–100°C .
-
Amine Installation: NaBHCN or BH·THF as reducing agents, methanol or THF solvent .
Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Though direct biological data for this compound is limited, structural analogs provide clues to its potential activities:
Enzyme Inhibition
Compounds with pyrrolidine and fluorinated aryl groups often inhibit enzymes such as monoamine oxidases (MAOs) or kinases. For example, a related difluorophenyl-pyrrolidine methanamine exhibited IC values of 10–15 µM against cancer cell lines via apoptosis induction.
Receptor Modulation
The methanamine group may enable interactions with G protein-coupled receptors (GPCRs). A similar compound, (1-(3,4-difluorophenyl)pyrrolidin-3-yl)methanamine, showed affinity for serotonin receptors (5-HT), suggesting potential antidepressant or antipsychotic applications .
Pharmacological Applications and Comparative Analysis
Anticancer Prospects
| Parameter | Value (Hypothesized) | Comparative Compound Data |
|---|---|---|
| Cytotoxicity (IC) | 8–12 µM | 10–15 µM (A549, MCF-7) |
| Mechanism | Apoptosis induction | Cell cycle arrest |
The difluorophenyl group may enhance DNA intercalation or topoisomerase inhibition, analogous to fluoroquinolone antibiotics .
Neuropharmacological Utility
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Metabolic Stability
Fluorine atoms retard oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume